molecular formula C22H34O2 B11998178 3-Hydroxy-6-methylpregn-5-en-20-one CAS No. 975-53-1

3-Hydroxy-6-methylpregn-5-en-20-one

Cat. No.: B11998178
CAS No.: 975-53-1
M. Wt: 330.5 g/mol
InChI Key: IQGZWLYDESGLID-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methylpregn-5-en-20-one is a steroidal compound with the molecular formula C22H34O2 and a molecular weight of 330.515. It is part of the pregnane series of steroids, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methylpregn-5-en-20-one typically involves the hydroxylation of a suitable precursor steroid. One common method is the hydroxylation of 6-methylpregn-5-en-20-one using a hydroxylating agent such as osmium tetroxide or a similar reagent under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. The process may include steps like purification through column chromatography and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methylpregn-5-en-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

3-Hydroxy-6-methylpregn-5-en-20-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methylpregn-5-en-20-one involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in steroid metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-16-methylpregn-5-en-20-one
  • 3-Hydroxy-20-oxopregn-5-en-17-yl acetate
  • 3-Fluoropregn-5-en-20-one

Uniqueness

3-Hydroxy-6-methylpregn-5-en-20-one is unique due to its specific hydroxylation pattern and methyl substitution, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

975-53-1

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-(3-hydroxy-6,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

InChI

InChI=1S/C22H34O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h15-19,24H,5-12H2,1-4H3

InChI Key

IQGZWLYDESGLID-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2(C3CCC4(C(C3C1)CCC4C(=O)C)C)C)O

Origin of Product

United States

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